Forsythoside B

説明

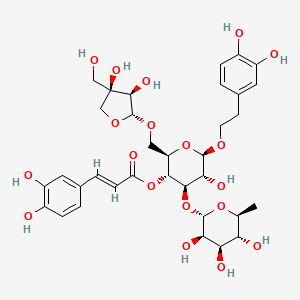

Forsythoside B is a natural product from the phenylpropanoid glycoside group, found in several plant species used in Chinese traditional medicine . It is a phenylethanoid glycoside isolated from Forsythiae fructus .

Molecular Structure Analysis

Forsythoside B has a molecular formula of C34H44O19 . It is a phenylethanoid glycoside, which means it consists of a phenethyl alcohol (phenylethanol) moiety attached to a glycoside (sugar) moiety .Chemical Reactions Analysis

Forsythoside B has been shown to have anti-inflammatory properties . It can inhibit the expression of inflammatory mediators such as TNF-alpha, IL-6, IκB, and NF-κB .Physical And Chemical Properties Analysis

Forsythoside B has a molecular weight of 756.7 g/mol . It has a density of 1.7±0.1 g/cm3 .科学的研究の応用

Pseudoallergic Reactions

Forsythoside B has been found to contribute to pseudoallergic reactions induced by Shuanghuanglian injection . It activates the RhoA/ROCK signaling pathway, triggering dose-dependent vascular leakage in mice . This suggests that Forsythoside B may play a role in allergic reactions .

Alzheimer’s Disease Treatment

Research has shown that Forsythoside B can attenuate memory impairment and neuroinflammation in Alzheimer’s disease . It inhibits NF-κB signaling, counteracting cognitive decline and regulating neuroinflammation . This provides preliminary experimental evidence that Forsythoside B could be a promising therapeutic agent in Alzheimer’s disease treatment .

Kawasaki Disease Treatment

Forsythoside B has been suggested to play a protective role in Kawasaki disease-induced cardiac injury . It inhibits pyroptosis via the Sirt1-Nf-Κb P65 signaling pathway , suggesting its potential as a treatment for Kawasaki disease .

Inflammatory Mediator Inhibition

Forsythoside B acts as an inhibitor of inflammatory mediators such as TNF-alpha, IL-6, IκB, and NF-κB . This suggests its potential use in the treatment of various inflammatory conditions .

TRPV3 Channel Inhibition

Forsythoside B has been found to inhibit the temperature-sensitive channel TRPV3 . This suggests potential applications in the treatment of conditions related to temperature sensitivity .

Pulmonary Arterial Hypertension Treatment

Forsythoside B has been suggested to mitigate monocrotaline-induced pulmonary arterial hypertension . It blocks the NF-κB signaling pathway to attenuate vascular remodeling , suggesting its potential as a treatment for pulmonary arterial hypertension .

作用機序

Forsythoside B (FB) is a phenylethanoid glycoside isolated from Forsythiae Fructus, a plant used in traditional Chinese medicine . It has been reported to have extensive pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects .

Target of Action

The primary targets of Forsythoside B are Toll-like receptor 4 (TLR4) , myeloid differentiation factor 88 (MyD88) , nuclear factor kappaB (NF-κB) , and nuclear factor-erythroid 2-related factor 2 (Nrf2) . These targets play crucial roles in the regulation of inflammation and oxidative stress.

Mode of Action

Forsythoside B interacts with its targets to modulate various signaling pathways. It inhibits the activation of the NLRP3 inflammasome and induces the activation of silent information regulator 2 homolog 1 (Sirt1) . This interaction results in the suppression of inflammatory responses and the enhancement of antioxidant activities .

Biochemical Pathways

Forsythoside B affects several biochemical pathways. It regulates the TLR4/MyD88/NF-κB and Nrf2/heme oxygenase-1 (HO-1) signaling pathways . By modulating these pathways, Forsythoside B can control the expression of related cytokines and kinases, thereby exerting its pharmacological effects .

Pharmacokinetics

It is known that the compound is a natural product found in several plant species . More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

Forsythoside B has been shown to reduce cerebral infarct volume and neurological deficit score in rats subjected to cerebral ischemia-reperfusion injury . It also reduces pathological changes and cell apoptosis in the hippocampal CA1 region and cortex on the ischemic side of rats . In addition, Forsythoside B inhibits the serum levels of inflammatory factors and increases the activities of antioxidant enzymes .

特性

IUPAC Name |

[(2R,3R,4R,5R,6R)-2-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H44O19/c1-15-24(41)25(42)26(43)32(50-15)53-29-27(44)31(47-9-8-17-3-6-19(37)21(39)11-17)51-22(12-48-33-30(45)34(46,13-35)14-49-33)28(29)52-23(40)7-4-16-2-5-18(36)20(38)10-16/h2-7,10-11,15,22,24-33,35-39,41-46H,8-9,12-14H2,1H3/b7-4+/t15-,22+,24-,25+,26+,27+,28+,29+,30-,31+,32-,33+,34+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMBINOWGIHWPJI-UNSOMVRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)COC4C(C(CO4)(CO)O)O)OCCC5=CC(=C(C=C5)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)O)CO[C@H]4[C@@H]([C@](CO4)(CO)O)O)OCCC5=CC(=C(C=C5)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H44O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101317304 | |

| Record name | Forsythoside B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

756.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

81525-13-5 | |

| Record name | Forsythoside B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81525-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Forsythoside B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。